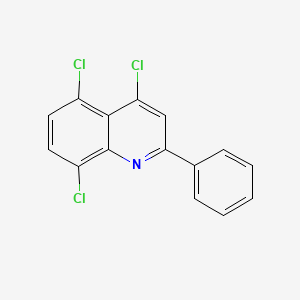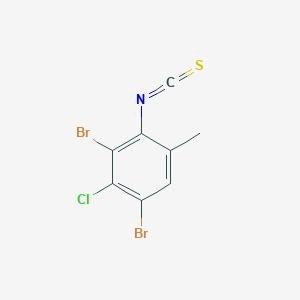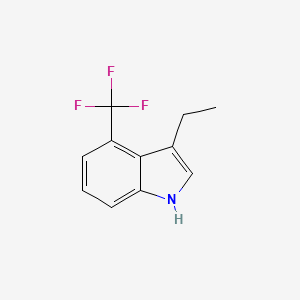
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxypropoxy side chain, and a methyl ester functional group. These functional groups make it a versatile intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Hydroxypropoxy Side Chain: This step involves the reaction of an appropriate epoxide with the protected amino acid derivative to introduce the hydroxypropoxy group.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Deprotection: Formation of the free amine.
Scientific Research Applications
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the preparation of peptide and protein derivatives.
Medicine: Serves as a building block in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate depends on its specific application. In general, the compound can act as a precursor or intermediate in various biochemical pathways. The Boc protecting group can be selectively removed to reveal the free amine, which can then participate in further chemical reactions. The hydroxypropoxy side chain and methyl ester group also provide reactive sites for additional modifications.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-(Boc-amino)-3-(2-hydroxyethoxy)propanoate: Similar structure but with a shorter hydroxyalkoxy side chain.
Methyl (S)-2-(Boc-amino)-3-(4-hydroxybutoxy)propanoate: Similar structure but with a longer hydroxyalkoxy side chain.
Uniqueness
Methyl (S)-2-(Boc-amino)-3-(3-hydroxypropoxy)propanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The hydroxypropoxy side chain offers additional flexibility for chemical modifications compared to shorter or longer hydroxyalkoxy chains.
Properties
Molecular Formula |
C12H23NO6 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
methyl 3-(3-hydroxypropoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13-9(10(15)17-4)8-18-7-5-6-14/h9,14H,5-8H2,1-4H3,(H,13,16) |
InChI Key |
ABUSQIGPSWAYIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCCO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)


![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)


![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)

![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)



